4-Hydroxynipecotic acid

Description

Historical Perspectives on Piperidinecarboxylic Acid Derivatives in Neuroscience

The journey into understanding the neuropharmacological significance of 4-hydroxynipecotic acid is rooted in the broader history of piperidinecarboxylic acid derivatives. The piperidine (B6355638) ring is a fundamental structural component found in many biologically active molecules, and its derivatives have long been a focus of medicinal chemistry.

In the mid-20th century, a growing understanding of the chemical nature of neurotransmission spurred research into compounds that could interact with neurotransmitter systems. A pivotal moment in this field was the recognition of GABA as the primary inhibitory neurotransmitter in the mammalian central nervous system. This discovery led to a focused effort to find agents that could modulate the GABA system, with the goal of developing treatments for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Early research identified nipecotic acid, a piperidine-3-carboxylic acid, as a potent inhibitor of GABA uptake. nih.govthieme-connect.com However, its hydrophilic nature limited its ability to cross the blood-brain barrier, restricting its therapeutic application. thieme-connect.comresearchgate.net This limitation prompted the synthesis of a wide array of nipecotic acid derivatives, with researchers systematically modifying its structure to enhance its pharmacological properties. doctorlib.org This line of inquiry led to the development of hydroxylated analogs like 4-hydroxynipecotic acid, as well as lipophilic derivatives, one of which, tiagabine (B1662831), would later become a clinically approved antiepileptic drug. researchgate.netdoctorlib.org These early studies on piperidinecarboxylic acids laid the crucial groundwork for understanding how GABA transport could be pharmacologically manipulated. doctorlib.org

Foundational Role of 4-Hydroxynipecotic Acid in Gamma-Aminobutyric Acid (GABA) System Studies

4-Hydroxynipecotic acid established its foundational role in neuroscience as a key tool for dissecting the complexities of the GABA system. Its primary mechanism of action is the inhibition of GABA transporters (GATs), the proteins responsible for removing GABA from the synaptic cleft and terminating its inhibitory signal. ontosight.ai

Early comparative studies revealed the nuanced effects of 4-hydroxynipecotic acid. While its parent compound, nipecotic acid, is a potent, non-selective inhibitor of both neuronal and glial GABA uptake, the addition of a hydroxyl group in the 4-position conferred a degree of selectivity. nih.govnih.gov Specifically, cis-4-hydroxynipecotic acid was identified as a potent inhibitor of both neuronal and glial GABA transport systems. nih.gov Research further characterized it as a competitive inhibitor of neuronal GABA uptake but a non-competitive inhibitor of astroglial GABA uptake. nih.gov This distinction highlighted that GABA transport carriers in neurons and astrocytes possess different structural requirements, a key insight into the heterogeneity of the GABA system. nih.govresearchgate.net

The ability of 4-hydroxynipecotic acid to inhibit GABA uptake, and thus increase the concentration of GABA in the synapse, made it an invaluable pharmacological tool. ontosight.ai It has been used extensively in in-vitro and in-vivo experimental models to probe the physiological and pathological roles of the GABAergic system. ontosight.aiontosight.ai For instance, its application in studies of epilepsy and anxiety helped to validate GABA uptake inhibition as a viable therapeutic strategy for these conditions. ontosight.aiontosight.ai

Below is a data table summarizing the inhibitory characteristics of 4-Hydroxynipecotic acid in different cell types.

| Compound | Cell Type | Inhibition of GABA Uptake |

| (3RS, 4SR)-4-Hydroxynipecotic acid | Neurons | Competitive nih.gov |

| (3RS, 4SR)-4-Hydroxynipecotic acid | Astrocytes | Non-competitive nih.gov |

Overview of Current Research Trajectories

The foundational knowledge gained from studying 4-hydroxynipecotic acid continues to fuel current research in neuropharmacology. Contemporary investigations are largely focused on three main trajectories: the development of novel GAT inhibitors, the exploration of new therapeutic applications, and the challenge of drug delivery to the central nervous system.

Development of Novel GAT Inhibitors: A major goal is the creation of inhibitors with high selectivity for one of the four GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). sigmaaldrich.com Since these subtypes have distinct localizations—GAT-1 is primarily neuronal, while GAT-2 and GAT-3 are more common in glia—subtype-selective drugs could offer more targeted therapeutic effects. peerj.comfrontiersin.org Building on the structural backbone of nipecotic acid and guvacine (B1672442), medicinal chemists are designing novel compounds with lipophilic side chains to improve potency and selectivity, particularly for GAT-1 and the less-studied GAT-3. researchgate.netbiorxiv.org

Exploration of New Therapeutic Indications: While the initial focus was on epilepsy, the therapeutic potential of GAT inhibitors is being explored for a wider range of conditions. doctorlib.org Research is now investigating their utility in treating neuropathic pain, anxiety disorders, and even neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netdoctorlib.orgmdpi.com Some recent studies have explored hybrid molecules that combine the GAT-inhibiting properties of a nipecotic acid derivative with antioxidant moieties, creating multi-target agents against neurodegeneration. mdpi.com

Advanced Drug Delivery Systems: A significant hurdle for nipecotic acid and its hydrophilic derivatives has been their poor penetration of the blood-brain barrier. thieme-connect.comresearchgate.net Current research is actively addressing this by designing prodrugs. These are inactive forms of the drug that are chemically modified—for example, by attaching them to large neutral amino acids—to utilize carrier-mediated transport systems that facilitate entry into the brain, where they are then converted to the active inhibitor. thieme-connect.com

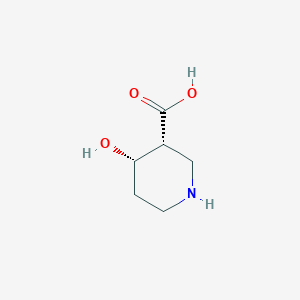

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFVOCECLPLSI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992172 | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71609-37-5 | |

| Record name | cis-4-Hydroxynipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71609-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxynipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Academic Inquiry

Stereoselective Synthesis of 4-Hydroxynipecotic Acid Isomers

The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is crucial for its biological activity. Consequently, the development of methods to selectively synthesize specific isomers of 4-hydroxynipecotic acid is a key focus of research.

Approaches to (3RS,4SR)-4-Hydroxynipecotic Acid Synthesis

The synthesis of the (3RS,4SR) stereoisomer of 4-hydroxynipecotic acid, also known as cis-4-hydroxynipecotic acid, has been a notable objective due to its potent inhibition of both neuronal and glial GABA uptake. nih.gov Research has demonstrated that this particular isomer exhibits significant activity, while even minor structural changes can lead to a considerable or complete loss of inhibitory function. nih.gov The synthesis of this and other aminopiperidinecarboxylic acids has been explored to investigate their affinity for GABA receptors and their inhibitory effects on the GABA uptake system. researchgate.net While compounds like (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid have been identified as inhibitors of the GABA uptake system, they are generally weaker than nipecotic acid itself. researchgate.net

Chiral Auxiliary and Organocatalytic Strategies in Stereocontrol

To achieve high levels of stereocontrol in the synthesis of chiral molecules like 4-hydroxynipecotic acid, chemists often employ chiral auxiliaries or organocatalytic methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.combccollegeasansol.ac.in This approach relies on the steric and electronic properties of the auxiliary to create a biased reaction environment. numberanalytics.com Well-known examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam, which have proven effective in various asymmetric reactions. numberanalytics.comwikipedia.org The auxiliary is typically removed after the desired stereocenter has been established. numberanalytics.com

Organocatalysis utilizes small organic molecules as catalysts to accelerate chemical reactions and control their stereochemical outcome. uni-giessen.demdpi.com This field has emerged as a powerful alternative to metal-based catalysts, offering advantages in terms of environmental friendliness and ease of catalyst preparation. uni-giessen.de Proline and its derivatives are prominent examples of organocatalysts used in asymmetric synthesis, including the synthesis of piperidine-containing molecules like (R)-pipecolic acid. ekb.eg These catalysts can activate substrates through various mechanisms, such as the formation of iminium ions or enamines, to guide the stereoselective formation of products. beilstein-journals.org Both chiral auxiliary and organocatalytic strategies have been instrumental in the synthesis of complex chiral molecules, including precursors to 4-hydroxynipecotic acid and its analogs. ekb.egnih.gov

Design and Synthesis of 4-Hydroxynipecotic Acid Derivatives and Analogues

To further explore the structure-activity relationships of GABA uptake inhibitors and to improve their properties for research purposes, scientists have designed and synthesized a variety of derivatives and analogues of 4-hydroxynipecotic acid.

N-Substituted Piperidinecarboxylic Acid Modifications

A common strategy for modifying 4-hydroxynipecotic acid involves the introduction of various substituents at the nitrogen atom of the piperidine (B6355638) ring. This approach aims to enhance the potency and selectivity of the compound as a GABA uptake inhibitor. For instance, the addition of a lipophilic side chain, such as the (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-l-yl] group, to the nitrogen of nipecotic acid led to the development of Tiagabine (B1662831), a potent and selective GAT1 inhibitor. frontiersin.org Other modifications have included the synthesis of N-benzyl-4-hydroxybutanamide derivatives and compounds with terminally double-substituted allenic spacers. researchgate.netbiorxiv.org These studies, often supported by molecular docking, aim to understand the chemical interactions with GABA transporters and improve properties like analgesic action. researchgate.net

Ester Prodrug Formulations for Enhanced Research Utility

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. mdpi.com Esterification is a common method used to create prodrugs, masking polar groups like carboxylic acids to improve properties such as cell permeability. researchgate.net In the context of 4-hydroxynipecotic acid and related GABA uptake inhibitors like nipecotic acid and guvacine (B1672442), ester prodrugs have been synthesized to enhance their utility in research. medkoo.com The rationale is that the ester bond can be cleaved by endogenous esterases within cells, releasing the active compound. nih.gov This strategy has been explored to improve the delivery of the active inhibitor to its target site. nih.gov

Exploration of Heterocyclic Analogs for GABA Transport Inhibition

In addition to modifying the 4-hydroxynipecotic acid scaffold itself, researchers have explored various heterocyclic analogues to identify novel GABA transport inhibitors. These analogues often retain the core structural features necessary for interaction with the GABA transporters but incorporate different ring systems. Examples include derivatives of β-proline and compounds structurally related to guvacine. nih.govresearchgate.net Bicyclic compounds where the carboxyl group is replaced by a 3-isoxazolol unit have also been investigated. nih.gov The goal of these explorations is to discover compounds with improved potency, selectivity for different GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1), and better pharmacokinetic profiles for use as research tools. researchgate.net

Radiosynthesis of Labeled 4-Hydroxynipecotic Acid for Pharmacological Research

The use of radiolabeled compounds is a cornerstone of modern pharmacological research, enabling non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the quantitative visualization and study of biological processes at the molecular level. For a compound like 4-hydroxynipecotic acid, a known inhibitor of GABA transporters (GATs), radiolabeling provides a powerful tool to study the distribution and density of these transporters in the brain, which is crucial for understanding various neurological disorders.

The development of radiolabeled ligands for GATs has been a focus of research to better understand conditions like epilepsy and other seizure disorders. While direct radiosynthesis protocols for 4-hydroxynipecotic acid are not extensively detailed in publicly available literature, the synthetic strategies for closely related nipecotic acid derivatives offer a clear blueprint for how 4-hydroxynipecotic acid could be labeled for such research. These methods primarily involve the incorporation of positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

Incorporation of Isotopes for Tracing and Imaging Studies

The incorporation of positron-emitting isotopes into a molecule like 4-hydroxynipecotic acid is a critical step in developing a PET radiotracer. The choice of isotope and the labeling strategy depends on several factors, including the chemical structure of the target molecule, the desired pharmacokinetic properties of the tracer, and the available radiochemistry infrastructure. The most commonly used isotopes for PET imaging are Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min). mdpi.comnih.gov

Carbon-11 Labeling:

Carbon-11 is an attractive isotope for PET tracer development because its incorporation often does not alter the chemical and biological properties of the parent molecule. A common method for ¹¹C-labeling is through N-alkylation. For instance, N-[¹¹C]methylnipecotic acid has been synthesized for PET studies. acs.org This synthesis involves the reaction of nipecotic acid with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comacs.org These methylating agents are typically produced from cyclotron-produced [¹¹C]CO₂. mdpi.com

A potential strategy for producing [¹¹C]4-hydroxynipecotic acid could involve the N-methylation of a suitable precursor. The general reaction scheme for the synthesis of N-[¹¹C]methylnipecotic acid involved reacting the precursor with [¹¹C]methyl triflate in dimethylformamide (DMF) at room temperature. nih.gov Subsequent hydrolysis of the resulting ester yields the final radiolabeled carboxylic acid. nih.gov However, a significant challenge with small, polar molecules like N-methylnipecotic acid is their limited ability to cross the blood-brain barrier (BBB). acs.org

Fluorine-18 Labeling:

Fluorine-18 is the most widely used radionuclide in PET imaging due to its longer half-life, which allows for more complex synthetic procedures and longer imaging times. nih.gov The introduction of ¹⁸F into a molecule can be achieved through either nucleophilic or electrophilic fluorination reactions. For nipecotic acid derivatives, labeling is often accomplished by attaching a larger, lipophilic substituent that contains the ¹⁸F atom. This approach also aims to improve the BBB permeability of the resulting tracer. acs.org

One established method involves the nucleophilic aromatic substitution on an aryl precursor with [¹⁸F]fluoride. acs.org For example, a derivative of nipecotic acid was labeled by reacting a chlorinated precursor with [¹⁸F]KF and kryptofix-2.2.2 in DMF at elevated temperatures. umich.edu Another approach is the copper-mediated radiofluorination of arylstannanes with [¹⁸F]KF. snmjournals.org

The synthesis of ¹⁸F-labeled GABA uptake inhibitors often involves a multi-step process where a prosthetic group is first labeled with ¹⁸F and then conjugated to the nipecotic acid scaffold. For instance, [¹⁸F]benzhydryl chlorides have been prepared and then condensed with N-(2-hydroxyethyl)nipecotic acid ethyl ester, followed by hydrolysis to yield the final ¹⁸F-labeled nipecotic acid derivative. umich.edu

The following tables summarize the key isotopes and precursors used in the radiosynthesis of nipecotic acid-based radiotracers, which could be adapted for 4-hydroxynipecotic acid.

Table 1: Isotopes for Labeling Nipecotic Acid Derivatives

| Isotope | Half-life (minutes) | Common Precursor | Typical Labeling Reaction |

| Carbon-11 (¹¹C) | 20.4 | [¹¹C]Methyl triflate | N-alkylation |

| Fluorine-18 (¹⁸F) | 109.8 | [¹⁸F]Fluoride | Nucleophilic substitution |

Table 2: Precursors and Reagents for Radiosynthesis of Nipecotic Acid Derivatives

| Radiotracer Type | Precursor Molecule | Reagents and Conditions | Reference |

| N-[¹¹C]methylnipecotic acid | Nipecotic acid ethyl ester | [¹¹C]MeOTf, DMF, room temperature; then LiOH, 100 °C | nih.gov |

| (R,E/Z)-[¹⁸F]10 | Chlorinated precursor (R,E/Z)-16b | [¹⁸F]KF, Kryptofix-2.2.2, DMF, 130 °C; then LiOH | umich.edu |

| ¹⁸F-labeled nipecotic acid derivative | N-(2-hydroxyethyl)nipecotic acid ethyl ester | [¹⁸F]Benzhydryl chloride, followed by acidic hydrolysis | umich.edu |

| ¹⁸F-labeled nipecotic acid derivative | Tributyltin precursor | Cu(OTf)₂, pyridine, DMA, 140 °C | snmjournals.org |

While these methods have been successfully applied to various derivatives, the direct radiosynthesis of 4-hydroxynipecotic acid presents unique challenges. The presence of the hydroxyl group could require protective group chemistry to prevent unwanted side reactions during the labeling process. Future research would need to focus on developing a robust radiosynthesis protocol that allows for the efficient incorporation of an isotope like ¹¹C or ¹⁸F into the 4-hydroxynipecotic acid structure while maintaining its biological activity for effective PET imaging of GABA transporters.

Mechanistic Elucidation of Gaba Transporter Modulation by 4 Hydroxynipecotic Acid

Differential Inhibition of GABA Transporter Subtypes (GATs)

4-Hydroxynipecotic acid exhibits marked differences in its inhibitory profile against neuronal and glial GABA transporters, indicating a selectivity for certain GAT subtypes over others. Research has shown that cis-4-hydroxynipecotic acid is a potent inhibitor of both neuronal and glial GABA transport systems. nih.gov However, studies comparing its potency in different cell types reveal a significant preference for the glial transport system. One study reported that (3RS, 4SR)-4-hydroxynipecotic acid is approximately 20 times more effective at blocking glial GABA uptake compared to neuronal uptake. researchgate.netthinkswap.com

GAT1, being the principal neuronal GABA transporter, is a key target for GABA uptake inhibitors. sigmaaldrich.comfrontiersin.org 4-Hydroxynipecotic acid is an effective inhibitor of GAT1. medkoo.com In studies using Xenopus oocytes expressing mouse retinal GAT-1, cis-4-hydroxynipecotic acid was shown to inhibit GABA uptake with a half-maximal inhibitory concentration (IC50) of 71 µM. arvojournals.org However, when compared to its potent effect on glial transporters, its inhibition of neuronal uptake is considerably weaker, with one study reporting an IC50 value of 200 µM for neuronal transport. researchgate.net This suggests a lower affinity for GAT1 compared to the GATs predominantly found on glial cells.

The primary transporters responsible for GABA uptake into astroglia are GAT2, GAT3, and BGT-1. nih.gov 4-Hydroxynipecotic acid acts as a potent and selective inhibitor of this glial uptake mechanism. ucl.ac.uknih.gov This selectivity is highlighted by comparative research showing a significantly lower IC50 value of 10 µM for the inhibition of glial GABA uptake. researchgate.net This potent interaction with the glial transport system, which is largely composed of non-GAT1 subtypes, underscores the compound's differential activity. The strong inhibition of astroglial GABA uptake suggests that 4-hydroxynipecotic acid has a higher affinity for GAT2, GAT3, or BGT-1 than for GAT1.

| Transporter System | Predominant Subtype(s) | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Glial GABA Uptake | GAT2, GAT3, BGT-1 | Astroglia | 10 | researchgate.net |

| Neuronal GABA Uptake | GAT1 | Neurons | 200 | researchgate.net |

| Mouse Retinal GAT-1 | GAT1 | (Expressed in Oocytes) | 71 | arvojournals.org |

Characterization of GAT1 Inhibition

Kinetic Mechanisms of GABA Uptake Inhibition

The mechanistic basis for the differential inhibition of GABA transporters by 4-hydroxynipecotic acid lies in its distinct kinetic interactions with the neuronal and astroglial transport carriers. The compound employs different modes of inhibition depending on the cell type, which reflects the fundamental structural and conformational differences between the GAT subtypes. nih.gov

In cultured neurons, (3RS, 4SR)-4-hydroxynipecotic acid acts as a competitive inhibitor of GABA uptake. nih.govresearchgate.net This mode of inhibition implies that 4-hydroxynipecotic acid and GABA bind to the same recognition site on the neuronal transporter, which is primarily GAT1. In this mechanism, the inhibitor directly competes with the endogenous substrate for access to the transporter's binding pocket. Consequently, GABA can competitively inhibit the uptake of 4-hydroxynipecotic acid in neurons. nih.gov

In stark contrast to its effect on neurons, (3RS, 4SR)-4-hydroxynipecotic acid is a non-competitive inhibitor of GABA uptake in cultured astrocytes. nih.govresearchgate.net Non-competitive inhibition suggests that the inhibitor does not bind to the same site as the substrate (GABA). Instead, it is thought to bind to an allosteric site on the transporter, a location distinct from the substrate binding site. This binding event induces a conformational change in the transporter protein that reduces its efficiency in translocating GABA across the cell membrane, without directly blocking GABA from binding.

| Cell Type | Predominant Transporter | Inhibition Mechanism | Reference |

|---|---|---|---|

| Neurons | GAT1 | Competitive | nih.govresearchgate.net |

| Astrocytes | GAT2, GAT3, BGT-1 | Non-Competitive | nih.govresearchgate.net |

The dual kinetic profile of 4-hydroxynipecotic acid points to complex inhibition patterns and underlying heterogeneity among GABA transporters. nih.gov The fact that GABA inhibits the uptake of 4-hydroxynipecotic acid in astrocytes in a complex manner, rather than a simple competitive one, further supports the non-competitive mechanism in glial cells. nih.gov These findings collectively confirm that GABA transport carriers in neurons and astrocytes possess distinctly different requirements for the conformation of their substrates and inhibitors. nih.govresearchgate.net Moreover, the complex kinetics suggest that heterogeneity of the GABA carrier may not only exist between different cell types but could also be present within a single cell type. nih.govresearchgate.net

Non-Competitive Inhibition of Astroglial GABA Uptake

Ion-Coupled Transport Mechanisms and 4-Hydroxynipecotic Acid Interaction

The function of GABA transporters is intrinsically linked to the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions across the cell membrane. wikipedia.org This ion-coupled transport is a hallmark of the Solute Carrier 6 (SLC6) family, to which GATs belong. wikipedia.org The energy stored in these ion gradients powers the uptake of GABA against its concentration gradient.

Sodium and Chloride Co-Transport Dynamics

The transport of one GABA molecule by the major neuronal GABA transporter, GAT1, is coupled with the co-transport of two Na+ ions and one Cl- ion. frontiersin.org This specific stoichiometry (2 Na+: 1 Cl-: 1 GABA) makes the transport process electrogenic, meaning it results in a net movement of positive charge into the cell. wikipedia.orgfrontiersin.org The dependence on both Na+ and Cl- is absolute for the transport cycle to complete. nih.gov

The binding of these ions is an ordered process that is crucial for the transporter's ability to bind and translocate GABA. The binding of Na+ ions, in particular, appears to precede and facilitate the binding of GABA, increasing the transporter's affinity for its substrate. frontiersin.org This cooperative binding mechanism ensures the high efficiency of GABA clearance from the synapse.

The interaction of 4-Hydroxynipecotic acid with GABA transporters is modulated by these ion dynamics, though its specific effects can differ based on the transporter subtype. Research has shown that (3RS, 4SR)-4-hydroxynipecotic acid acts as a competitive inhibitor of GABA uptake in neurons, where GAT1 is the predominant subtype. researchgate.net This suggests that it directly competes with GABA for the same binding site. In this competitive inhibition scenario, the presence of Na+ and Cl- is still a prerequisite for the inhibitor to bind, as it occupies the same site that is primed by ion binding.

Conversely, in astrocytes, where other GAT subtypes like GAT3 are more prevalent, (3RS, 4SR)-4-hydroxynipecotic acid exhibits non-competitive inhibition. researchgate.net This indicates that it does not directly block the GABA binding site but rather binds to a different, allosteric site on the transporter. nih.gov This binding event can alter the transporter's function without preventing GABA from binding. It is plausible that the allosteric binding of 4-Hydroxynipecotic acid influences the affinity for Na+ or Cl-, or disrupts the coupling between ion binding and the conformational changes necessary for transport.

| Cell Type | Predominant GABA Transporter | Inhibition Type by (3RS, 4SR)-4-hydroxynipecotic acid | Inferred Mechanism |

|---|---|---|---|

| Neurons | GAT1 | Competitive | Directly competes with GABA for the orthosteric binding site. |

| Astrocytes | GAT3 | Non-competitive | Binds to an allosteric site, altering transporter function without blocking the GABA binding site. |

Conformational Changes in Transporters Induced by Ligand Binding

The transport of GABA across the cell membrane is not a simple channel-like passage but a dynamic process involving significant conformational changes in the transporter protein. This is described by the alternating access model, where the transporter exposes its binding sites to either the outside (outward-open conformation) or the inside (inward-open conformation) of the cell, with an intermediate, occluded state where the substrate and ions are trapped within the protein. researchgate.net

The binding of Na+ and Cl- ions, followed by the substrate (GABA), triggers these conformational shifts. The transition from the outward-open to the occluded and then to the inward-open state allows for the release of the substrate and ions into the cytoplasm. The transporter then resets to the outward-open conformation to begin a new cycle.

Ligands like 4-Hydroxynipecotic acid interfere with this conformational cycle. In its role as a competitive inhibitor at neuronal GATs, it likely binds to the outward-open conformation, occupying the GABA binding site and preventing the subsequent conformational changes required for translocation.

The non-competitive inhibition observed in astroglial GATs suggests a different mode of interference with the transporter's conformational dynamics. Recent structural studies on GAT3 with a non-competitive inhibitor, SNAP-5114 (a derivative of nipecotic acid), have provided significant insights. These studies revealed that the inhibitor binds to the orthosteric substrate-binding pocket but traps the transporter in an inward-open conformation. nih.govresearchgate.netrcsb.org This "stalling" of the transporter in an inward-facing state effectively halts the transport cycle, as it cannot reset to the outward-open conformation to bind new substrate. nih.gov It is highly probable that the non-competitive inhibition by (3RS, 4SR)-4-hydroxynipecotic acid on astroglial transporters follows a similar mechanism, locking the transporter in a non-functional, inward-open state. This allosteric modulation highlights the complex regulation of transporter activity beyond simple competitive binding.

| Transporter Type | Inhibitor | Inhibition Mechanism | Proposed Trapped Conformation |

|---|---|---|---|

| Neuronal GAT (e.g., GAT1) | (3RS, 4SR)-4-hydroxynipecotic acid | Competitive | Outward-open |

| Astroglial GAT (e.g., GAT3) | (3RS, 4SR)-4-hydroxynipecotic acid | Non-competitive | Inward-open |

Structure Activity Relationship Sar Studies of 4 Hydroxynipecotic Acid and Its Analogues

Importance of Stereochemistry: Insights from cis-Configuration

The spatial arrangement of substituents on the piperidine (B6355638) ring of 4-hydroxynipecotic acid is a crucial determinant of its biological activity. Research has consistently shown that the cis-configuration of 4-hydroxynipecotic acid is a potent inhibitor of GABA uptake in both neuronal and glial cells. nih.gov This stereochemical preference highlights the specific conformational requirements of the GABA transporter binding sites.

(3RS, 4SR)-4-hydroxynipecotic acid, the cis-isomer, has been shown to be a non-competitive inhibitor of GABA uptake in astrocytes, while acting as a competitive inhibitor of neuronal GABA uptake. nih.gov This differential inhibition pattern suggests that the GABA transport carriers in neurons and astrocytes possess distinct structural and conformational requirements. nih.gov The interaction of the cis-isomer with the transporter is highly specific, as even minor structural modifications can lead to a significant or complete loss of inhibitory activity. nih.gov For instance, the substitution of the hydroxyl group with a mercapto group, as in cis-4-mercaptonipecotic acid, results in a considerably weaker inhibitor, although it may interact irreversibly with the GABA transport carriers. nih.gov In contrast, analogues such as cis- and trans-4-mercaptonipecotic acid showed no inhibitory effect on either glial or neuronal GABA uptake in other studies. researchgate.net

Influence of Piperidine Ring Substituents on Activity and Selectivity

Modifications to the piperidine ring of 4-hydroxynipecotic acid and related compounds have a profound impact on their potency and selectivity for different GABA transporter (GAT) subtypes. The introduction of various substituents allows for the fine-tuning of the inhibitor's pharmacological profile.

Studies on 5-substituted nipecotic acid derivatives have shown that introducing residues at this position can lead to potent and selective inhibitors. For example, compounds with a lipophilic moiety, such as a biphenyl (B1667301) residue, attached to the 5-position via a spacer have demonstrated inhibitory potencies at the murine GAT4 (mGAT4) subtype that are close to the benchmark inhibitor (S)-SNAP-5114. uni-muenchen.de The stereochemistry at the 5-position, being either cis or trans relative to the carboxylic acid at the 3-position, is also a critical factor influencing activity. uni-muenchen.de

Furthermore, methylation of the piperidine ring has been used as a probe to explore subtype affinities and selectivities. In a series of N-substituted methylpiperidine derivatives, a 4-methyl group resulted in a highly potent sigma-1 (σ1) ligand, while a 3,3-dimethyl substitution conferred high selectivity for the σ1 receptor over the σ2 receptor. nih.gov The stereochemistry of disubstituted piperidines, such as in 3,4-disubstituted analogues, also plays a critical role in determining selectivity for the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). nih.gov These findings underscore the principle that the position and nature of substituents on the piperidine ring are key elements in modulating the interaction with various transporters.

Comparative SAR with Related GABA Uptake Inhibitors

The structure-activity relationships of 4-hydroxynipecotic acid are best understood in the context of other related GABA uptake inhibitors, primarily derivatives of nipecotic acid and guvacine (B1672442).

Nipecotic Acid Derivatives

Nipecotic acid itself is a potent inhibitor of GABA uptake and has served as a foundational scaffold for the development of more advanced inhibitors. nih.gov A major strategy in enhancing the potency of nipecotic acid has been the attachment of large, lipophilic side chains to the piperidine nitrogen. frontiersin.orgresearchgate.net This led to the development of compounds like SK&F-89976-A, which is approximately 20 times more potent than its parent compound, nipecotic acid. uni-muenchen.de

The stereochemistry of the nipecotic acid core is vital, with the (R)-enantiomer generally showing higher potency for GAT1 inhibition. uni-muenchen.de In contrast, for mGAT4 inhibition, the (S)-configured isomer of nipecotic acid derivatives tends to be more potent. uni-muenchen.de The nature of the linker connecting the nipecotic acid moiety to the lipophilic group also influences activity. For instance, derivatives with a trans-alkene spacer have been synthesized and evaluated as potent mGAT4 selective inhibitors. capes.gov.brnih.gov

| Compound | Target | Potency (pIC50 / IC50) | Selectivity | Reference |

|---|---|---|---|---|

| (R)-Nipecotic Acid | GAT1 | - | Higher potency than (S)-isomer for GAT1 | uni-muenchen.de |

| (S)-Nipecotic Acid Derivatives | mGAT4 | - | Higher potency than (R)-isomer for mGAT4 | uni-muenchen.de |

| SK&F-89976-A | GAT | ~20x more potent than nipecotic acid | - | uni-muenchen.de |

| DDPM-1457 | mGAT4 | - | Potent and selective | capes.gov.brnih.gov |

| DDPM-2571 | GAT1 | pIC50 = 8.29 ± 0.02 | Comparable to Tiagabine (B1662831) | frontiersin.org |

Guvacine Analogues

Guvacine, another cyclic amino acid, is also a potent GABA uptake inhibitor and has been extensively used as a lead structure for designing new inhibitors. nih.govuni-muenchen.denih.gov Similar to nipecotic acid, the introduction of lipophilic N-substituents to guvacine significantly enhances its inhibitory potency. uni-muenchen.denih.govfrontiersin.org

Derivatives of guvacine featuring diaryl or triaryl moieties have been synthesized and show high potency. nih.govacs.org For example, NO-711, a guvacine derivative, is a well-known experimental GAT inhibitor. uni-muenchen.de Comparative studies of nipecotic acid and guvacine derivatives with similar lipophilic side chains have been instrumental in elucidating the pharmacophoric requirements for potent GAT inhibition. frontiersin.orgresearchgate.net These studies consistently highlight the importance of a cyclic amino acid core coupled with a bulky, lipophilic anchor. nih.gov

| Compound | Parent Scaffold | Key Feature | Potency | Reference |

|---|---|---|---|---|

| Guvacine | Guvacine | - | Potent GABA uptake inhibitor | nih.gov |

| NO-711 | Guvacine | Lipophilic N-substituent | Potent experimental GAT inhibitor | uni-muenchen.de |

| Guvacine Derivatives | Guvacine | Diaryl/triaryl moieties | High potency | nih.govacs.org |

Exploration of Lipophilic Moieties for Modulating Potency

A central theme in the SAR of GABA uptake inhibitors is the crucial role of lipophilic moieties in enhancing potency and enabling passage across the blood-brain barrier. frontiersin.orgresearchgate.net The addition of bulky aromatic groups to the nitrogen of nipecotic acid or guvacine is a well-established strategy. nih.govfrontiersin.org

The breakthrough development of Tiagabine, a derivative of (R)-nipecotic acid with a di-aromatic substituent, underscored the importance of these lipophilic chains. frontiersin.org The bi-aromatic rings attached to the lipophilic moiety are considered of fundamental importance for high-affinity binding. frontiersin.orgresearchgate.net Further studies have explored a wide variety of lipophilic groups, including diarylvinyl ethers, diphenylbutenyl groups, and tricyclic systems. researchgate.netnih.govfrontiersin.orgacs.org The size and electronic properties of these lipophilic domains are critical, with structure-activity studies suggesting that bulkier tris-aryl moieties can drive subtype selectivity, for instance towards GAT3. nih.gov The introduction of substituents like chlorine on the aromatic rings can also be advantageous for inhibitory potency towards mGAT1. uni-muenchen.de

| Lipophilic Moiety | Parent Scaffold(s) | Effect on Activity | Example Compound(s) | Reference |

|---|---|---|---|---|

| Diphenylbut-3-en-1-yl (DPB) | Guvacine, (R)-Nipecotic acid | High potency, oral activity | SKF89976-A, SKF100330-A | frontiersin.org |

| Di-aromatic substituent | (R)-Nipecotic acid | High potency, subtype specific | Tiagabine | frontiersin.org |

| 2-Biphenyl residue | Nipecotic acid, Guvacine | Advantageous for mGAT1 potency | - | uni-muenchen.de |

| Tris-aryl moiety | Nipecotic acid | Drives GAT3 subtype selectivity | SNAP-5114 | nih.gov |

| Tricyclic moieties | Nipecotic acid, Guvacine | High potency | Compound 23 | nih.govacs.org |

Preclinical Pharmacological Investigations of 4 Hydroxynipecotic Acid Activity

In Vitro Studies on GABAergic Systems

In vitro studies have been fundamental in characterizing the mechanism and selectivity of 4-hydroxynipecotic acid. These investigations have utilized cultured primary cells and engineered cell lines to dissect its interaction with the components of the GABAergic system.

GABA Uptake Assays in Cultured Neurons and Astrocytes

Early investigations using cultured cerebral cortex neurons and astrocytes revealed a complex and cell-type-specific inhibitory profile for 4-hydroxynipecotic acid. Studies have shown that both neurons and astrocytes possess high-affinity transport systems for GABA and its analogues, including 4-hydroxynipecotic acid. researchgate.net However, the nature of the inhibition of GABA uptake by 4-hydroxynipecotic acid differs significantly between these two cell types.

In cultured neurons, (3RS, 4SR)-4-hydroxynipecotic acid acts as a competitive inhibitor of GABA uptake. researchgate.netnih.gov Conversely, in cultured astrocytes, it functions as a non-competitive inhibitor of the glial GABA uptake system. researchgate.netnih.gov This distinction suggests that the GABA transport carriers present in neurons and astrocytes have different conformational requirements for substrate and inhibitor binding. researchgate.net Further illustrating this differential interaction, GABA competitively inhibits the uptake of (3RS, 4SR)-4-hydroxynipecotic acid in neurons, while the inhibition is complex and non-competitive in astrocytes. researchgate.netnih.gov Some research has also suggested that 4-hydroxynipecotic acid is a selective inhibitor of glial GABA uptake. sigmaaldrich.com

| Cell Type | Inhibition of GABA Uptake by 4-Hydroxynipecotic Acid | Reference |

|---|---|---|

| Cultured Neurons | Competitive | researchgate.netnih.gov |

| Cultured Astrocytes | Non-competitive | researchgate.netnih.gov |

Use of Stably Expressed GABA Transporters in Cell Lines (e.g., HEK-293)

The advent of molecular cloning has allowed for the identification and characterization of four distinct GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT-1. sigmaaldrich.comnih.gov To investigate the selectivity of inhibitors for these specific subtypes, researchers utilize cell lines, such as Human Embryonic Kidney (HEK-293) cells, that are stably transfected to express a single GAT subtype. uni-muenchen.de Assays, typically involving the uptake of radiolabeled GABA ([³H]GABA), are performed to determine the inhibitory potency (IC₅₀) and affinity (Kᵢ) of compounds for each transporter. uni-muenchen.de

Using this approach, studies have found that cis-4-hydroxynipecotic acid is an equipotent blocker of the GAT1 transporter when compared to its parent compound, nipecotic acid, and guvacine (B1672442), with a reported IC₅₀ value in the range of 20-40 µM. While it is established as a potent inhibitor of GABA transport, detailed inhibitory constants for 4-hydroxynipecotic acid against the other cloned human transporter subtypes (GAT2, GAT3, and BGT-1) are not widely reported in the reviewed scientific literature.

Characterization of Specificity for GABA Transporters over GABA Receptors

A critical aspect of the pharmacological profile of 4-hydroxynipecotic acid is its selectivity for GABA transporters over GABA receptors. Multiple studies have confirmed that while it is a potent inhibitor of GABA uptake, it has no affinity for GABA receptors. nih.govresearchgate.net This specificity makes it a valuable research tool for isolating the effects of GABA reuptake inhibition from direct receptor agonism or antagonism, allowing for a clearer understanding of the role GABA transporters play in regulating synaptic inhibition.

In Vivo Research in Animal Models of Neurological Function

Following its characterization in vitro, 4-hydroxynipecotic acid and its derivatives have been evaluated in animal models to determine their functional effects on neurological processes, particularly those related to neuronal hyperexcitability such as seizures and myoclonus.

Modulation of Seizure Activity in Experimental Models

The anticonvulsant potential of 4-hydroxynipecotic acid has been explored in various rodent models of seizures, with mixed results that appear dependent on the specific seizure model and the chemical form of the compound administered.

In a study using chemical convulsants in rats, intracerebroventricularly (i.c.v.) administered cis-4-hydroxynipecotic acid showed limited efficacy. frontiersin.org It protected only 33% of rats against the tonic extension phase of seizures induced by pentylenetetrazol (PTZ) and had no effect on the latency to seizures induced by isonicotinic acid hydrazide (INH). frontiersin.org Another report noted that i.c.v. injection of cis-4-hydroxynipecotic acid did not suppress PTZ-induced seizures. researchgate.net

However, when administered as a more lipophilic prodrug to improve blood-brain barrier penetration, some anticonvulsant effects were observed. The methyl ester of (+/-)-cis-4-hydroxynipecotic acid was found to protect against sound-induced seizures in mice, although it was only partially protective against PTZ-induced seizures. researchgate.net These findings suggest that while enhancing GABAergic tone through uptake inhibition has potential anticonvulsant effects, the efficacy of 4-hydroxynipecotic acid is modest and highly dependent on the experimental conditions.

| Animal Model | Compound Form | Seizure Type | Observed Effect | Reference |

|---|---|---|---|---|

| Rat | cis-4-Hydroxynipecotic acid (i.c.v.) | Pentylenetetrazol (PTZ) - Tonic Extension | Partial protection (33% of animals) | frontiersin.org |

| Rat | cis-4-Hydroxynipecotic acid (i.c.v.) | Isonicotinic Acid Hydrazide (INH) | No effect on seizure latency | frontiersin.org |

| Mouse | (+/-)-cis-4-Hydroxynipecotic acid methyl ester (i.p.) | Sound-induced | Protective | researchgate.net |

| Mouse | (+/-)-cis-4-Hydroxynipecotic acid methyl ester (i.p.) | Pentylenetetrazol (PTZ) | Partially protective | researchgate.net |

Effects on Myoclonus in Preclinical Paradigms

Research has also investigated the utility of 4-hydroxynipecotic acid in models of myoclonus, a condition characterized by sudden, involuntary muscle jerks. In a rat model of posthypoxic myoclonus, which develops after cardiac arrest and resuscitation, administration of (+/-)-cis-4-hydroxynipecotic acid significantly attenuated myoclonus scores. dokumen.pub Notably, tolerance to these antimyoclonus effects did not develop even after chronic administration for 14 days. dokumen.pub This suggests that sustained enhancement of GABAergic inhibition via transporter blockade may be a viable strategy for this condition.

In contrast to these therapeutic effects, it has also been reported that some prodrugs of nipecotic acid and its derivatives can induce myoclonus in animals following either i.c.v. or intraperitoneal administration. researchgate.net This highlights the complex role of the GABAergic system in motor control, where disruption of homeostasis can lead to varied and sometimes contradictory outcomes.

Interaction with L-Carnitine Uptake in Cortical Cell Cultures

Preclinical research has demonstrated a notable interaction between 4-Hydroxynipecotic acid and the uptake of L-carnitine in primary rat cortical cell cultures. L-carnitine is a crucial compound for mitochondrial function, playing a central role in the transport of acyl groups into the mitochondria for β-oxidation. nih.govnih.gov Its distribution varies within the brain. nih.gov The uptake of L-carnitine by these cells is a temperature-dependent process that is significantly inhibited by factors that affect the sodium gradient. nih.govnih.gov

Studies have revealed that gamma-aminobutyric acid (GABA) is a potent inhibitor of L-carnitine uptake. nih.gov Further investigation into specific GABA uptake blockers has shown that they inhibit L-carnitine uptake even more powerfully than GABA itself. nih.gov Among these blockers is cis-4-hydroxynipecotic acid (also referred to as HNA). nih.govresearchgate.net

Research findings indicate that while GABA can inhibit L-carnitine uptake, specific GABA uptake inhibitors, including cis-4-hydroxynipecotic acid, guvacine, and 2,4-diaminobutyric acid (DABA), demonstrate a more potent inhibitory effect. nih.gov These compounds, with the exception of NO 711, produced a similar maximal inhibition. For instance, guvacine at a concentration of 50 µM resulted in a 67.4% inhibition of L-carnitine uptake, compared to 60.5% inhibition by GABA at the same concentration. nih.gov In contrast, the highly potent inhibitor NO 711 blocked 80.5% of L-carnitine uptake. nih.gov

The mechanism of L-carnitine uptake appears to be complex, potentially involving a sodium and chloride ion co-transport system that may be similar to or even part of the GABA transport system. nih.gov This is supported by the potent inhibition of L-carnitine uptake by GABA and its uptake blockers. nih.gov

The following table summarizes the inhibitory effects of various compounds on L-carnitine uptake in primary rat cortical cell cultures as reported in the literature.

| Compound | Concentration (µM) | Inhibition of L-Carnitine Uptake (%) |

| Guvacine | 50 | 67.4 |

| GABA | 50 | 60.5 |

| NO 711 | Not Specified | 80.5 |

| Isonipecotic acid | 50 | Not significant |

| Isoguvacine | 50 | Not significant |

| Bicuculline | 50 | Not significant |

| Bicuculline | 500 | 38 |

| 5-aminovaleric acid | 50 | 22 |

| 5-aminovaleric acid | 500 | 48 |

Advanced Research Methodologies and Computational Approaches

Molecular Docking and Molecular Dynamics Simulations for Ligand-Transporter Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for understanding how 4-hydroxynipecotic acid and related ligands interact with transporters like GAT1. researchgate.netresearchgate.net These methods allow researchers to visualize and analyze these interactions at an atomic level, providing a foundation for rational drug design.

Prediction of Binding Modes and Affinities

Molecular docking studies are employed to predict the preferred orientation and conformation (the "binding mode") of a ligand when it binds to a protein target. researchgate.netresearchgate.net For GAT1 inhibitors, including derivatives of nipecotic acid, docking helps to elucidate how the amino acid core and any attached lipophilic side chains fit into the transporter's binding pockets. researchgate.net For instance, modeling studies have suggested that for many GAT1 inhibitors, the amino acid portion occupies the substrate-binding site (S1), while a lipophilic tail extends into a secondary, more hydrophobic pocket (S2) located in the extracellular vestibule. researchgate.net This understanding of different binding modes for various classes of inhibitors is crucial for designing new compounds with improved affinity and selectivity. researchgate.net

The reliability of these predictions is often enhanced by using homology models of the transporter, which are constructed based on the crystal structures of related proteins like the dopamine (B1211576) transporter (DAT). frontiersin.orgnih.gov These models are further refined using molecular dynamics simulations to account for the flexibility of the protein. The binding affinity, often expressed as pKi or pIC50 values, can be estimated from these docking studies, providing a theoretical measure of how strongly a ligand binds to the transporter. researchgate.net

| Concept | Description | Relevance to 4-Hydroxynipecotic Acid Research |

|---|---|---|

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicts how 4-hydroxynipecotic acid and its analogs fit into the GAT1 binding site. researchgate.netresearchgate.net |

| Binding Mode | The specific orientation and conformation of a ligand within the binding site of a protein. | Helps to understand why some derivatives have higher affinity than others. researchgate.net |

| Homology Modeling | Constructing an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). | Used to create models of GAT1 for docking studies, often based on transporters like DAT. frontiersin.orgnih.gov |

| Binding Affinity (pKi, pIC50) | A measure of the strength of the binding interaction between a single biomolecule (e.g., protein) to its ligand/binding partner. | Provides a quantitative measure to compare the potency of different GAT inhibitors. researchgate.net |

Simulation of Substrate Translocation Pathways

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-transporter complex, allowing researchers to observe the conformational changes that occur over time. nih.gov This is particularly important for understanding the multi-step process of substrate translocation across the cell membrane, which involves transitions between outward-open, occluded, and inward-open states of the transporter. frontiersin.orgnih.gov

By simulating the movement of 4-hydroxynipecotic acid or other substrates and inhibitors within the transporter, scientists can identify key amino acid residues involved in the translocation pathway and the gating mechanisms that control access to the binding site. nih.gov These simulations can reveal how the binding of a ligand influences the transporter's conformational landscape, either facilitating or inhibiting the transport cycle. For example, MD simulations have been used to show how the binding of large inhibitors like tiagabine (B1662831) can lock the transporter in an outward-open conformation, preventing the translocation of GABA. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For 4-hydroxynipecotic acid and its derivatives, QSAR models can predict the inhibitory potency against GATs based on various molecular descriptors. researchgate.netmdpi.com

These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties (descriptors) that are most correlated with that activity. researchgate.netmdpi.com Descriptors can include properties like hydrophobicity, electronic effects, and steric parameters. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.neteuropa.eu

| Component | Description | Application in GAT Inhibitor Research |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., size, shape, electronic properties). | Used to quantify the structural features of 4-hydroxynipecotic acid derivatives that influence their activity. researchgate.net |

| Training Set | A set of compounds with known biological activities used to build the QSAR model. | A diverse set of GAT inhibitors with measured potencies is required to develop a reliable model. |

| Validation Set | An independent set of compounds used to test the predictive power of the developed QSAR model. | Confirms that the model can accurately predict the activity of new compounds. researchgate.net |

| Statistical Methods | Techniques like multiple linear regression or partial least squares are used to derive the mathematical equation of the QSAR model. | Establish the quantitative relationship between the descriptors and the biological activity. |

Analytical Techniques for Research Quantification and Characterization

Precise and sensitive analytical methods are essential for the quantification and characterization of 4-hydroxynipecotic acid and its metabolites in various biological matrices.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Related Metabolites

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific analytical technique used for the determination of low-level analytes in complex mixtures. waters.commeasurlabs.com This method combines the superior separation power of UPLC, which uses smaller column particles to achieve higher resolution and faster analysis times, with the precise detection and structural elucidation capabilities of tandem mass spectrometry. waters.commeasurlabs.com

In the context of 4-hydroxynipecotic acid research, UPLC-MS/MS is invaluable for quantifying the compound and its potential metabolites in biological samples such as plasma, urine, and tissue extracts. mdpi.comnih.gov The high sensitivity of this technique allows for the detection of trace amounts of these substances, which is crucial for pharmacokinetic and metabolic studies. waters.comnih.gov The specificity of tandem mass spectrometry, which involves the fragmentation of a specific parent ion into characteristic product ions, ensures accurate identification and quantification even in complex biological matrices. anaquant.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. hplc.eupjoes.com While UPLC-MS/MS offers higher sensitivity, HPLC coupled with various detectors, such as a Diode-Array Detector (DAD), is a robust and widely used method for the analysis of 4-hydroxynipecotic acid and related compounds, particularly for purity assessment and quality control of synthesized materials. pjoes.comresearchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including derivatives of 4-Hydroxynipecotic acid. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can unambiguously determine the chemical structure, stereochemistry, and conformation of these compounds. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assigning specific signals to the protons and carbons within the molecule, providing a complete structural map.

Detailed research findings on N-substituted derivatives of 4-carboxy-4-hydroxypiperidine, which are closely related to 4-hydroxynipecotic acid, demonstrate the power of NMR in structural confirmation. mdpi.com For instance, the hydrochloride salts of various N-alkyl and N-arylalkyl derivatives have been synthesized and their structures rigorously confirmed by a suite of NMR experiments. mdpi.com

The ¹H NMR spectra of these derivatives in DMSO-d₆ typically show characteristic signals for the piperidine (B6355638) ring protons. The axial and equatorial protons at positions 3 and 5 (H³ᵃˣ, H³ᵉ۹, H⁵ᵃˣ, H⁵ᵉ۹) and positions 2 and 6 (H²ᵃˣ, H²ᵉ۹, H⁶ᵃˣ, H⁶ᵉ۹) often display distinct chemical shifts and coupling patterns that are crucial for conformational analysis. mdpi.com For example, in the hydrochloride of 1-propyl-4-carboxy-4-hydroxypiperidine, the axial protons at C3 and C5 appear as a multiplet around 1.66-1.76 ppm, while the equatorial protons at the same positions are observed as a triplet at 2.19 ppm. mdpi.com The protons adjacent to the nitrogen (H² and H⁶) also show distinct axial and equatorial signals. mdpi.com

2D NMR techniques like COSY are vital for establishing proton-proton correlations, allowing for the tracing of the spin systems within the piperidine ring. mdpi.com For example, COSY spectra confirm the coupling between the axial and equatorial protons on the same carbon (e.g., H³ᵃˣ with H³ᵉ۹) and between vicinal protons (e.g., H²ᵃˣ with H³ᵃˣ). mdpi.com Furthermore, Heteronuclear Multiple Quantum Coherence (HMQC) spectra are used to correlate proton signals with their directly attached carbon atoms, enabling the assignment of the ¹³C NMR spectrum. mdpi.com

The ¹³C NMR spectra provide information on the carbon framework of the molecule. For the N-substituted 4-carboxy-4-hydroxypiperidine derivatives, the carbon signals for the piperidine ring (C2, C3, C4, C5, C6), the carboxyl group, and the N-substituent are all identifiable. mdpi.com The chemical shift of the quaternary carbon at C4, bearing the hydroxyl and carboxyl groups, is typically observed around 68-69 ppm in these derivatives. mdpi.com The carbons of the piperidine ring (C2/C6 and C3/C5) and the carbons of the N-substituent provide a unique fingerprint for each derivative. mdpi.com

The study of stereoisomers, such as (3RS,4RS)-3-hydroxypiperidine-4-carboxylic acid, also relies heavily on NMR. scispace.com Analysis of ¹H NMR coupling constants allows for the determination of the relative stereochemistry and the preferred conformation of the piperidine ring in solution. scispace.com For example, the magnitude of the vicinal coupling constants between protons on C2, C3, and C4 can differentiate between axial and equatorial orientations of the hydroxyl and carboxyl groups, confirming a specific chair conformation. scispace.com

The following interactive data tables summarize the ¹H and ¹³C NMR chemical shifts for selected N-substituted derivatives of 4-carboxy-4-hydroxypiperidine hydrochloride in DMSO-d₆. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 4-Carboxy-4-hydroxypiperidine Derivatives mdpi.com

| Compound | H³ᵃˣ, H⁵ᵃˣ | H³ᵉ۹, H⁵ᵉ۹ | H²ᵃˣ, H⁶ᵃˣ | H²ᵉ۹, H⁶ᵉ۹ | N-Substituent Protons |

| 1-Propyl derivative | 1.66-1.76 (m) | 2.19 (t) | 2.88-2.95 (m) | 3.28 (d) | 0.82 (t, CH₃), 1.66-1.76 (m, CH₂), 2.88-2.95 (m, NCH₂) |

| 1-Benzyl derivative | 1.79 (d) | 2.24 (t) | 3.06 (s) | 3.40 (d) | 3.06 (s, NCH₂), 7.18-7.28 (m, Ar-H) |

Table showing the proton nuclear magnetic resonance (¹H NMR) chemical shifts (δ) in parts per million (ppm) for the hydrochloride salts of 1-propyl- and 1-benzyl-4-carboxy-4-hydroxypiperidine in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Interactive Data Table: ¹³C NMR Chemical Shifts (δC, ppm) for 4-Carboxy-4-hydroxypiperidine Derivatives mdpi.com

| Compound | C³, C⁵ | C², C⁶ | C⁴ | C (carboxyl) | N-Substituent Carbons |

| 1-Propyl derivative | 31.27 | 47.60 | 68.89 | 176.24 | 11.52 (CH₃), 17.14 (CH₂), 57.80 (NCH₂) |

| 1-Benzyl derivative | 31.38 | 47.69 | 68.92 | 176.28 | 57.03 (NCH₂), 127.26, 129.14, 137.14 (Ar-C) |

Table showing the carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts (δC) in parts per million (ppm) for the hydrochloride salts of 1-propyl- and 1-benzyl-4-carboxy-4-hydroxypiperidine in deuterated dimethyl sulfoxide (DMSO-d₆).

Emerging Research Directions and Unanswered Questions

Development of Novel Selective GAT inhibitors

4-Hydroxynipecotic acid, particularly the cis isomer, serves as a crucial scaffold in the design of new and more selective inhibitors for the various subtypes of GABA transporters (GATs). nih.govresearchgate.net The parent compound, nipecotic acid, is a potent inhibitor of both neuronal and glial GABA uptake. nih.gov However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. uni-muenchen.de This has driven research into creating derivatives that retain the inhibitory activity of the core structure while improving pharmacokinetic properties.

Researchers have synthesized numerous analogues by modifying the 4-hydroxynipecotic acid structure. For instance, the attachment of bulky, lipophilic groups, such as a 4,4-diphenyl-3-butenyl residue, to the nipecotic acid backbone led to the development of a new generation of GAT inhibitors with enhanced potency and the ability to penetrate the central nervous system. uni-muenchen.de One such derivative, tiagabine (B1662831), is a clinically approved anticonvulsant that primarily targets GAT-1. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this research. These studies explore how minor structural changes to the 4-hydroxynipecotic acid molecule can lead to significant alterations in inhibitory activity and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). researchgate.netresearchgate.net For example, while cis-4-hydroxynipecotic acid is a potent inhibitor, the introduction of a mercapto group in place of the hydroxyl group, as in cis-4-mercaptonipecotic acid, results in a considerable loss of activity. nih.gov These findings underscore the high degree of structural specificity required for interaction with the GABA transport carriers. nih.gov

Current efforts are focused on developing inhibitors with high selectivity for the less-studied GAT subtypes, such as GAT-2, GAT-3, and BGT-1, to better understand their physiological roles and therapeutic potential. researchgate.net The table below summarizes the inhibitory activity of 4-hydroxynipecotic acid and related compounds on different GABA uptake systems.

| Compound | Target | Inhibition Characteristics | Source |

| cis-4-Hydroxynipecotic acid | Neuronal and Glial GABA Uptake | Potent inhibitor of both systems. nih.gov | nih.gov |

| Nipecotic acid | Neuronal and Glial GABA Uptake | Potent inhibitor and substrate for the transport carriers. nih.gov | nih.gov |

| Tiagabine | GAT-1 | Potent and selective inhibitor; clinically used as an anticonvulsant. researchgate.net | researchgate.net |

| cis-4-Mercaptonipecotic acid | GABA Transport | Considerably weaker inhibitor than cis-4-hydroxynipecotic acid. nih.gov | nih.gov |

Understanding Differential Effects in Specific Brain Regions and Cell Types

A significant area of ongoing research is to unravel how 4-hydroxynipecotic acid and its derivatives exert different effects on various brain regions and cell types, namely neurons and glial cells. The distribution and density of GAT subtypes vary across the brain, which likely contributes to region-specific effects of GAT inhibitors. umich.edu For instance, GAT-1 is predominantly found on neurons, while GAT-3 is primarily located on astrocytes. nih.govfrontiersin.org

Studies using cultured cerebral cortex neurons and astrocytes have revealed that (3RS, 4SR)-4-hydroxynipecotic acid acts as a competitive inhibitor of neuronal GABA uptake but a non-competitive inhibitor of astroglial GABA uptake. researchgate.netnih.gov This suggests that the GABA transport carriers in neurons and astrocytes have distinct pharmacological properties and respond differently to this compound. researchgate.net Such differences are critical for developing drugs that can selectively target either neuronal or glial GABA transport to achieve specific therapeutic outcomes. nih.gov For example, selectively inhibiting glial GABA uptake could lead to an increase in GABA availability for neuronal uptake, thereby enhancing GABAergic neurotransmission in a more targeted manner. nih.govfrontiersin.org

The differential effects are not limited to the type of inhibition. The expression of GATs can also change during development, with GAT-1 being more abundant in astrocytes in the neonatal brain and GAT-3 being more prevalent in neurons. nih.gov This developmental switch adds another layer of complexity to understanding the effects of GAT inhibitors.

The table below highlights the differential inhibitory actions of (3RS, 4SR)-4-hydroxynipecotic acid on neuronal and glial cells.

| Cell Type | Inhibition Mechanism of (3RS, 4SR)-4-Hydroxynipecotic Acid on GABA Uptake | Source |

| Neurons (cultured from cerebral cortex) | Competitive Inhibition | researchgate.netnih.gov |

| Astrocytes (cultured from cerebral cortex) | Non-competitive Inhibition | researchgate.netnih.gov |

Integration of 4-Hydroxynipecotic Acid Research with Systems Neuroscience

A major challenge and a key future direction is to integrate the molecular and cellular findings on 4-hydroxynipecotic acid with a broader understanding of neural circuit function and behavior. Systems neuroscience aims to explain how the collective activity of neurons in circuits gives rise to complex brain functions. physio-pedia.comwikipedia.org By modulating GABAergic signaling, a primary inhibitory force in the brain, 4-hydroxynipecotic acid and its analogues serve as powerful tools to probe the function of neural circuits. nih.govyoutube.com

GABAergic interneurons are crucial for controlling the flow of information and maintaining the balance of excitation and inhibition within neural circuits. physio-pedia.com By inhibiting GABA reuptake, 4-hydroxynipecotic acid elevates extracellular GABA levels, thereby enhancing the inhibitory tone. This can have profound effects on the activity of entire neural networks. For example, in the hippocampus, a brain region critical for learning and memory, astrocytes and neurons form specialized circuits, and the modulation of GABAergic transmission can significantly impact synaptic plasticity and information processing. nih.gov

Future research will likely employ advanced techniques such as in vivo neuroimaging, electrophysiology in behaving animals, and computational modeling to bridge the gap between the molecular actions of GAT inhibitors and their effects on large-scale brain networks and behavior. mdpi.comnih.gov This will be essential for understanding how alterations in GABAergic signaling contribute to neurological and psychiatric disorders and for developing more effective therapeutic strategies. The ultimate goal is to build a multi-level understanding, from the binding of 4-hydroxynipecotic acid to a transporter protein, to the resulting changes in synaptic transmission, circuit dynamics, and ultimately, behavior.

Q & A

Q. How can interdisciplinary teams integrate chemical synthesis and neuropharmacological testing for 4-Hydroxynipecotic acid?

- Methodological Answer :

- Collaborative Workflow : Assign synthetic chemists to optimize purity (>98%), while pharmacologists standardize in vivo dosing.

- Data Sharing : Use cloud-based platforms (e.g., LabArchives) for real-time updates.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.